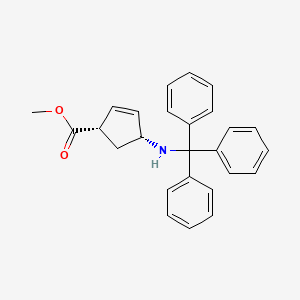
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate
描述
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is a synthetic organic compound that belongs to the class of cyclopentene derivatives. This compound is characterized by the presence of a tritylamino group attached to a cyclopentene ring, which is further esterified with a methyl carboxylate group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
属性
分子式 |
C26H25NO2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
methyl (1S,4R)-4-(tritylamino)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,20,24,27H,19H2,1H3/t20-,24+/m1/s1 |
InChI 键 |
IHYJPPPYWCLXET-YKSBVNFPSA-N |
手性 SMILES |
COC(=O)[C@H]1C[C@H](C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC(=O)C1CC(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Tritylamino Group: The tritylamino group can be introduced via nucleophilic substitution reactions using trityl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tritylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets and pathways. The tritylamino group may interact with enzymes or receptors, modulating their activity. The cyclopentene ring and ester group may also play a role in the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- Methyl (1S,4R)-4-(phenylamino)cyclopent-2-ene-1-carboxylate
- Methyl (1S,4R)-4-(benzylamino)cyclopent-2-ene-1-carboxylate
- Methyl (1S,4R)-4-(diphenylamino)cyclopent-2-ene-1-carboxylate
Uniqueness
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is unique due to the presence of the tritylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


